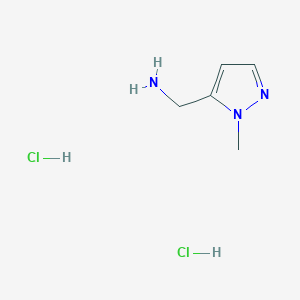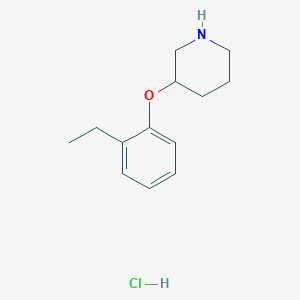![molecular formula C15H18ClNO B1391298 {4-[2-(3-甲氧基苯基)乙基]苯基}胺盐酸盐 CAS No. 1185303-99-4](/img/structure/B1391298.png)
{4-[2-(3-甲氧基苯基)乙基]苯基}胺盐酸盐
描述
“{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride” is a biochemical used for proteomics research . It is a derivative of 4-Methoxyphenethylamine, which inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .
Synthesis Analysis
The synthesis of “{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride” involves several steps. One method involves the use of 4-Methoxyphenethylamine as a precursor for the synthesis of other organic compounds by the alkylation reaction . The combined ethyl acetate layer is dried over anhydrous sodium sulfate and evaporated under reduced pressure .Molecular Structure Analysis
The molecular formula of “{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride” is C15H17NO•HCl . Unfortunately, the exact molecular structure could not be retrieved from the search results.Chemical Reactions Analysis
4-Methoxyphenethylamine, a component of “{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride”, is used as a precursor for the synthesis of other organic compounds by the alkylation reaction . It is also involved in the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .Physical And Chemical Properties Analysis
The molecular weight of “{4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride” is 263.76 . More detailed physical and chemical properties could not be retrieved from the search results.科学研究应用
Proteomics Research
This compound is utilized in proteomics research as a biochemical agent . Its properties facilitate the study of protein expression, modification, and interaction, which are crucial for understanding cellular processes and disease mechanisms.
Organic Synthesis
In organic chemistry, it serves as a building block for synthesizing complex organic compounds. Its phenylamine structure is valuable for constructing pharmacologically active molecules and other organic materials .
Biochemical Studies
It’s used in biochemistry for the study of enzyme reactions, particularly those involving monoamine oxidase, which is significant in neurochemical research .
Pharmacology
Pharmacological studies utilize this compound to explore its potential as a precursor in drug synthesis. Its structure is relevant for the development of drugs targeting neurological pathways .
Analytical Chemistry
Analytical chemists employ this compound in method development for detecting and quantifying biochemicals, which is essential for quality control and research in various scientific domains .
Materials Science
In materials science, this compound can be involved in the synthesis of new polymeric materials, contributing to the development of innovative materials with potential industrial applications .
Environmental Science
Environmental scientists might explore the use of this compound in the degradation of environmental pollutants or in the synthesis of environmentally friendly materials .
Industrial Processes
It may find applications in industrial processes as an intermediate in the synthesis of dyes, resins, or other industrial chemicals, aiding in the development of products with improved performance characteristics .
安全和危害
作用机制
Target of Action
It’s structurally similar compound, 4-methoxyphenethylamine, is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests that {4-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride might also interact with monoamine oxidase or similar enzymes.
Mode of Action
Based on the known action of 4-methoxyphenethylamine, it can be hypothesized that this compound might interact with its targets (potentially monoamine oxidase) and inhibit their activity . This inhibition could result in decreased deamination of monoamines, leading to an increase in the levels of these neurotransmitters.
属性
IUPAC Name |
4-[2-(3-methoxyphenyl)ethyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-17-15-4-2-3-13(11-15)6-5-12-7-9-14(16)10-8-12;/h2-4,7-11H,5-6,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMJKXPCUKBUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185303-99-4 | |
| Record name | Benzenamine, 4-[2-(3-methoxyphenyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185303-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1391215.png)
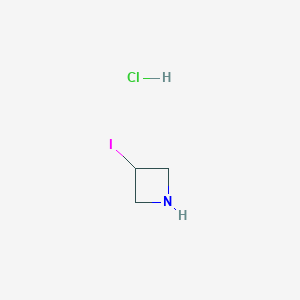
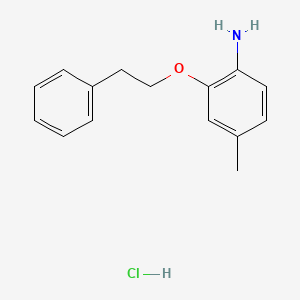
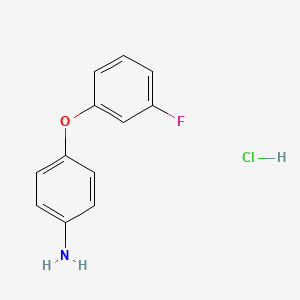
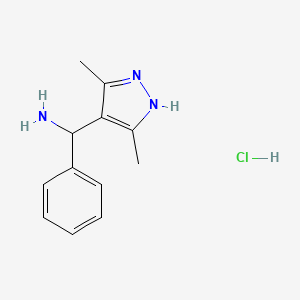


![3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1391225.png)

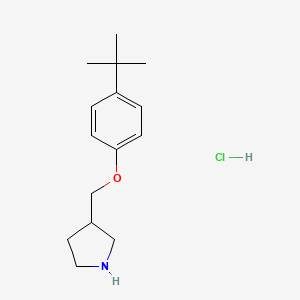
![4-[4-(tert-Butyl)phenyl]piperidine hydrochloride](/img/structure/B1391232.png)
